2-(2-Methoxypyridin-4-YL)-2-methylpropan-1-amine
Description
2-(2-Methoxypyridin-4-yl)-2-methylpropan-1-amine is a tertiary amine featuring a pyridine ring substituted with a methoxy group at the 2-position and a methylpropan-1-amine moiety. The methoxy group on the pyridine ring may enhance solubility and modulate electronic properties, influencing binding affinity and metabolic stability .
Properties
IUPAC Name |
2-(2-methoxypyridin-4-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-10(2,7-11)8-4-5-12-9(6-8)13-3/h4-6H,7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREZVYKPFBSPAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC(=NC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601261069 | |
| Record name | 2-Methoxy-β,β-dimethyl-4-pyridineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060807-35-3 | |
| Record name | 2-Methoxy-β,β-dimethyl-4-pyridineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060807-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-β,β-dimethyl-4-pyridineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypyridin-4-YL)-2-methylpropan-1-amine typically involves the use of pyridine derivatives and appropriate amination reactions. One common method involves the reaction of 2-methoxypyridine with a suitable alkylating agent to introduce the methylpropan-1-amine side chain. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF), to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypyridin-4-YL)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce amine derivatives.
Scientific Research Applications
2-(2-Methoxypyridin-4-YL)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxypyridin-4-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine (CAS 1232432-61-9)
2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine (CAS 21150-01-6)
2-(4-Methoxypiperidin-1-yl)-2-methylpropan-1-amine (CAS 1096833-30-5)
N-(1H-Imidazol-2-ylmethyl)-2-methylpropan-1-amine Dihydrochloride (CAS 921090-87-1)
2-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-amine (CAS 1086599-51-0)
- Structural Differences : Substitutes the pyridine ring with a halogenated phenyl group.
- Halogens may participate in halogen bonding with target proteins, a feature absent in methoxy-substituted analogs .
- Molecular Formula : C10H13BrFN (MW: 246.12) .
Key Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| 2-(2-Methoxypyridin-4-yl)-2-methylpropan-1-amine | Not Provided | C10H16N2O | ~178.25 | 2-methoxy, pyridine | Hypothesized improved solubility |
| 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine | 1232432-61-9 | C10H16N2 | 164.25 | 4-methyl, pyridine | Increased hydrophobicity |
| 2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine | 21150-01-6 | C7H13N3 | 139.20 | Imidazole ring | Enhanced basicity |
| 2-(4-Methoxypiperidin-1-yl)-2-methylpropan-1-amine | 1096833-30-5 | C10H20N2O | 184.28 | Methoxypiperidine | Conformational rigidity |
| N-(1H-Imidazol-2-ylmethyl)-2-methylpropan-1-amine dihydrochloride | 921090-87-1 | C8H16N3·2HCl | 227.16 | Imidazole-2-ylmethyl | High solubility (salt form) |
Research Implications and Gaps
- Activity Data: Limited evidence on the biological activity of this compound necessitates further studies, such as receptor binding assays or ADME profiling.
- Synthetic Routes : and suggest scalable methods for pyridine and imidazole analogs, but optimization for the target compound is undocumented.
Biological Activity
2-(2-Methoxypyridin-4-YL)-2-methylpropan-1-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 192.26 g/mol. The compound features a methoxypyridine moiety, which contributes to its unique chemical reactivity and potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, modulating metabolic pathways.
- Receptor Modulation: It can bind to various receptors, potentially influencing neurotransmission and other physiological processes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity:
- Neuroprotective Effects:
-
Antimicrobial Properties:
- Preliminary studies suggest that this compound may exhibit antimicrobial activity, although further research is needed to elucidate its efficacy against various pathogens .
Case Studies
Several studies have investigated the biological effects of methoxypyridine derivatives, providing insights into the activity of this compound.
Study 1: Anticancer Activity
A study on methoxypyridine analogs demonstrated that compounds with similar structures could inhibit cancer cell proliferation through microtubule disruption. The analogs showed significant pro-apoptotic effects in vitro, suggesting that this compound may have similar anticancer properties .
Study 2: Neuroprotective Effects
Research on gamma-secretase modulators incorporating methoxypyridine motifs indicated improved activity in reducing amyloid-beta levels associated with Alzheimer's disease. This suggests that this compound might also play a role in modulating neurodegenerative processes .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Anticancer Activity | Neuroprotective Effects | Antimicrobial Activity |
|---|---|---|---|
| This compound | Potential | Potential | Preliminary Evidence |
| Methoxypyridine Analog A | Strong | Moderate | Weak |
| Methoxypyridine Analog B | Moderate | Strong | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
